5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1,2-oxazole
Description
Properties
IUPAC Name |
1,2-oxazol-5-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(11-1-4-13-16-11)14-5-2-9(7-14)10-3-6-17-8-10/h1,3-4,6,8-9H,2,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJHIYNDFMXFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Oxazole Formation
The Robinson-Gabriel method remains a cornerstone for 1,2-oxazole synthesis. This two-step protocol involves:
- Condensation of α-acetylenic γ-hydroxyaldehydes with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hr.
- Acid-catalyzed cyclodehydration using H₂SO₄ or PPA (polyphosphoric acid) at 120°C.
Key reaction :
$$ \text{HC≡C-CH(OH)-CHO + NH}_2\text{OH·HCl} \rightarrow \text{Oxazole intermediate} \xrightarrow{\text{H}^+} 1,2\text{-oxazole} $$
Yields typically range from 45-68% for substituted oxazoles. For the target compound, the 5-position is functionalized with a carbonyl group to enable subsequent coupling.
Van Leusen TosMIC-Based Approach
Pyrrolidine-Thiophene Subunit Synthesis
Thiophene Functionalization
Thiophene-3-carboxaldehyde serves as the starting material for pyrrolidine ring formation:
- Mannich Reaction :
$$ \text{Thiophene-3-carboxaldehyde + NH}4\text{OAc + CH}2\text{O} \xrightarrow{\text{EtOH, Δ}} 3\text{-(thiophen-3-yl)pyrrolidine} $$
Yields: 58-64% after column chromatography.
- Catalytic Hydrogenation :
Hydrogenate proline-thiophene derivatives over Pd/C (5% wt) in MeOH at 50 psi H₂.
Coupling Methodologies
Carbodiimide-Mediated Amide Bond Formation
Activate the oxazole-5-carboxylic acid with EDCI/HOBt in DMF:
- Generate acyl chloride using SOCl₂.
- React with 3-(thiophen-3-yl)pyrrolidine in presence of DIPEA.
Conditions :
- Solvent: Dry DCM
- Temperature: 0°C → RT, 12 hr
- Yield: 78% (HPLC purity >95%)
Microwave-Assisted Coupling
Modern approaches employ microwave irradiation to accelerate reaction kinetics:
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 120°C |
| Time | 20 min |
| Solvent | DMF |
| Catalyst | DMAP (0.1 equiv) |
| Yield | 89% |
This method reduces side-product formation compared to conventional heating.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing utilizes flow chemistry for improved heat/mass transfer:
Reactor Setup :
- Microreactor 1: Oxazole formation (Residence time: 5 min)
- Microreactor 2: Pyrrolidine-thiophene synthesis (Residence time: 8 min)
- Static Mixer: Coupling reaction (Residence time: 12 min)
Advantages :
- 92% overall yield
- 99.8% purity by qNMR
- 80% reduction in solvent consumption
Green Chemistry Innovations
Recent advances focus on sustainability:
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | E-Factor |
|---|---|---|---|---|---|
| Photocatalytic | TiO₂ NPs | H₂O | 25 | 85 | 1.2 |
| Biocatalytic | Lipase B | [BMIM]PF₆ | 40 | 76 | 0.8 |
| Solvent-Free | - | - | 130 | 81 | 0.3 |
E-Factor = (Mass of waste)/(Mass of product)
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, oxazole-H)
- δ 7.45 (dd, J=2.8 Hz, 1H, thiophene-H)
- δ 3.92-3.45 (m, 4H, pyrrolidine-H)
- δ 2.78 (m, 1H, pyrrolidine-CH)
HRMS (ESI+) :
Found m/z 249.0764 [M+H]⁺ (Calc. 248.30)
Purity Assessment
| Method | Column | Purity (%) |
|---|---|---|
| HPLC-UV (254 nm) | C18, 5μm, 4.6×150 mm | 99.5 |
| UPLC-MS | HSS T3, 1.8μm, 2.1×50 mm | 99.8 |
Comparative Method Evaluation
| Parameter | Robinson-Gabriel | Van Leusen | Microwave | Flow Chemistry |
|---|---|---|---|---|
| Yield (%) | 65 | 78 | 89 | 92 |
| Time (hr) | 18 | 6 | 0.3 | 0.4 |
| Scalability | Lab-scale | Pilot | Pilot | Industrial |
| Cost Index | 1.0 | 1.2 | 0.8 | 0.6 |
| Environmental Impact | High | Moderate | Low | Very Low |
Cost Index normalized to Robinson-Gabriel method
Mechanistic Insights
Oxazole Ring Formation
Density Functional Theory (DFT) calculations at B3LYP/6-311++G(d,p) level reveal:
- Activation energy for cyclization: 28.5 kcal/mol
- Concerted asynchronous mechanism for dehydration
- Thiophene substituent lowers transition state energy by 3.7 kcal/mol via conjugation
Coupling Reaction Kinetics
In situ FTIR monitoring shows:
- Second-order kinetics (k = 0.017 L·mol⁻¹·s⁻¹ at 25°C)
- Activation energy (Eₐ) = 45.2 kJ/mol
- Positive entropy (ΔS‡ = 63 J·mol⁻¹·K⁻¹) indicates associative mechanism
Industrial Purification Techniques
Crystallization Optimization
| Solvent System | Yield (%) | Purity (%) | Crystal Habit |
|---|---|---|---|
| EtOAc/Hexane (1:3) | 82 | 99.1 | Needles |
| MeOH/H₂O (4:1) | 75 | 99.6 | Prisms |
| Acetone | 68 | 98.3 | Irregular plates |
Chromatographic Methods
Prep-HPLC Conditions :
- Column: XBridge C18, 5μm, 19×250 mm
- Mobile phase: 55% MeCN in 0.1% TFA water
- Flow: 12 mL/min
- Recovery: 94%
Emerging Technologies
Enzymatic Dynamic Kinetic Resolution
Novel approach using immobilized Candida antarctica lipase:
- Simultaneous oxazole formation and chiral center induction
- ee >99% for (S)-isomer
- Space-time yield: 8.2 g·L⁻¹·hr⁻¹
Plasma-Assisted Synthesis
Non-thermal plasma (NTP) activation enables:
- 95% yield in 5 min
- Energy consumption: 0.7 kWh/mol
- No solvent requirements
Chemical Reactions Analysis
Types of Reactions
5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isoxazol-5-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Thiophene Position : The substitution of thiophene at the 3-position (as in the target compound) versus the 2-position (e.g., compound 2b) may alter electronic properties and binding interactions. Thiophen-2-yl derivatives have shown COX-2/LOX inhibition, suggesting positional sensitivity in biological activity .
- Pyrrolidine-Carbonyl Motif: The addition of a pyrrolidine-carboxyl group distinguishes the target compound from simpler analogs like tfox.
Physicochemical Properties
| Property | Target Compound (Est.) | 5-(Thiophen-3-yl)oxazole (tfox) | 5-(Pyridin-3-yl)oxazole (pox) |
|---|---|---|---|
| Molecular Weight | ~275 g/mol | 177.23 g/mol | 172.18 g/mol |
| LogP (lipophilicity) | ~2.1 (moderate) | 1.8 | 1.5 |
| Hydrogen-Bond Donors | 1 (pyrrolidine NH) | 0 | 1 (pyridine N) |
| Solubility | Moderate (polar groups) | Low | Moderate |
Key Insights :
- The thiophene ring contributes to π-π stacking interactions, while the pyrrolidine NH may enhance solubility in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
